3-(4-Ethoxy-2-fluorophenyl)propanoic acid
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Overview
Description
3-(4-Ethoxy-2-fluorophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a propanoic acid moiety attached to a phenyl ring substituted with ethoxy and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxy-2-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethoxy-2-fluorobenzene.
Grignard Reaction: The 4-ethoxy-2-fluorobenzene undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.
Carbonation: The phenylmagnesium bromide intermediate is then treated with carbon dioxide to introduce the carboxylic acid functionality, yielding this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethoxy-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
3-(4-Ethoxy-2-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
Comparison with Similar Compounds
3-(4-Fluorophenyl)propanoic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-(4-Ethoxyphenyl)propanoic acid: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Uniqueness: 3-(4-Ethoxy-2-fluorophenyl)propanoic acid is unique due to the presence of both ethoxy and fluorine substituents on the aromatic ring
Properties
IUPAC Name |
3-(4-ethoxy-2-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-15-9-5-3-8(10(12)7-9)4-6-11(13)14/h3,5,7H,2,4,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQQONDRBPSVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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